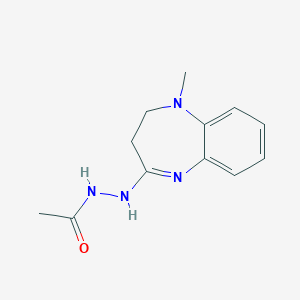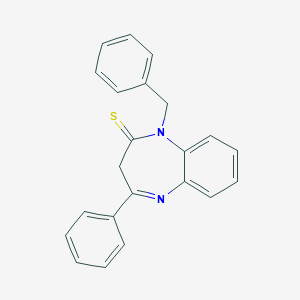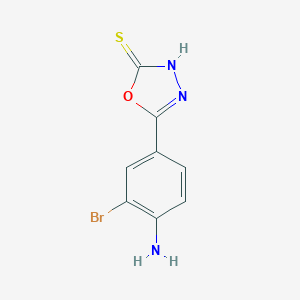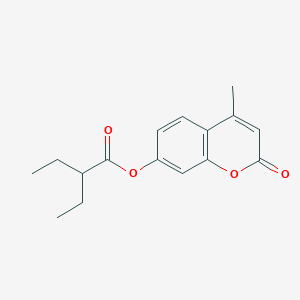
N-(2,5-dimethoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)benzenesulfonamide, also known as DBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neurobiology. DBS is a sulfonamide derivative of 2,5-dimethoxybenzene, which has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the metabolism of neurotransmitters. N-(2,5-dimethoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and physiological effects:
N-(2,5-dimethoxyphenyl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which may contribute to its neuroprotective effects. N-(2,5-dimethoxyphenyl)benzenesulfonamide has also been shown to modulate the activity of certain ion channels, which may contribute to its antifungal and antimicrobial activities.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)benzenesulfonamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a range of conditions. However, there are also some limitations to its use. N-(2,5-dimethoxyphenyl)benzenesulfonamide is relatively insoluble in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of potential future directions for research on N-(2,5-dimethoxyphenyl)benzenesulfonamide. One area of interest is its potential use as a neuroprotective agent. Further research is needed to fully understand its mechanism of action and to determine its potential for use in the treatment of neurodegenerative diseases. Additionally, N-(2,5-dimethoxyphenyl)benzenesulfonamide may have potential applications in the field of antimicrobial and antifungal therapy, and further research is needed to explore these possibilities.
Méthodes De Synthèse
N-(2,5-dimethoxyphenyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield N-(2,5-dimethoxyphenyl)benzenesulfonamide.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)benzenesulfonamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antimicrobial, and antifungal activities. N-(2,5-dimethoxyphenyl)benzenesulfonamide has also been studied for its potential as a neuroprotective agent, as it has been shown to inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters.
Propriétés
Formule moléculaire |
C14H15NO4S |
|---|---|
Poids moléculaire |
293.34 g/mol |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15NO4S/c1-18-11-8-9-14(19-2)13(10-11)15-20(16,17)12-6-4-3-5-7-12/h3-10,15H,1-2H3 |
Clé InChI |
BQNVAABCZKMSDS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl {[5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289637.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289640.png)
![Ethyl 2-[[5-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B289641.png)
![Ethyl [(4-chloro-2-quinazolinyl)sulfanyl]acetate](/img/structure/B289642.png)
![5-[(6-Methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione](/img/structure/B289643.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289644.png)
![5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289645.png)
![Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate](/img/structure/B289649.png)
![4-[(2-Ethylbutanoyl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B289650.png)
![N-[4-(diethylamino)phenyl]-2-ethylbutanamide](/img/structure/B289652.png)
